molecular formula C16H16N2O2S B122927 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide CAS No. 78281-61-5

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Cat. No.: B122927
CAS No.: 78281-61-5
M. Wt: 300.4 g/mol
InChI Key: FPRGALQPEHLMNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide can be achieved through the reaction of benzoyl chloride with 2-amino-3-imidazole, followed by a methylthiolation reaction . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: As an impurity of Nepafenac, it is relevant in the study of drug formulations and quality control.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific molecular structure and its role as an impurity in Nepafenac.

Properties

IUPAC Name

2-(2-amino-3-benzoylphenyl)-2-methylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGALQPEHLMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576074
Record name 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78281-61-5
Record name 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (-70° C.) solution of 19.7 g (0.10 mole of 2-amino-benzophenone in 300 ml of methylene chloride, under nitrogen atmosphere, was added a solution of 11.5 g (0.10 mole) of 95% t-butylpochlorite in 30 ml of methylene chloride followed after 10 min by a solution of 10.5 g (0.1 mole) of methylthioacetamide in 300 ml of tetrahydrofuran. The temperature was maintained at or below -55° C. during these additions. After one additional hour at -60° C. the mixture was allowed to warm to room temperature and the precipitate was collected by filtration. The precipitate was slurried in 200 ml of methylene chloride and 11 g (0.11 mole) of triethylamine was added. The mixture was stirred for 5 min. The solution was washed two times with 100 ml of water and the organic phase dried over magnesium sulfate and concentrated under reduced pressure. The residue was washed with diethylether and dried to yield 13.0 g (43%) of a light yellow powder, m.p. 153°-155° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

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